BenchChemオンラインストアへようこそ!

BAK2-66

Dopamine D3 receptor Radioligand binding Receptor affinity

BAK2-66 is a chiral 4-phenylpiperazine D3R antagonist with enantiomer-specific pharmacology. The racemate (±)-BAK2-66 provides moderate D3R affinity (Ki=10 nM) and 96-fold selectivity over D2R for dose-response SAR studies. (R)-BAK2-66 (Ki=6.9 nM) delivers >1300-fold selectivity over D4R, enabling clean D3R isolation in D4R-co-expressing systems. The 4.2-fold affinity gap between (R)- and (S)-enantiomers supports stereochemical binding investigations. BAK2-66 is not interchangeable with PG648 due to distinct selectivity profiles. Ideal for addiction, schizophrenia, and neuropsychiatric research.

Molecular Formula C23H24Cl2FN3O2
Molecular Weight 464.36
CAS No. 1301178-83-5
Cat. No. B605905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAK2-66
CAS1301178-83-5
SynonymsBAK2-66;  BAK2 66;  BAK266; 
Molecular FormulaC23H24Cl2FN3O2
Molecular Weight464.36
Structural Identifiers
SMILESO=C(C1=CC2=CC=CC=C2O1)NCCC(F)CN3CCN(C4=CC=CC(Cl)=C4Cl)CC3
InChIInChI=1S/C23H24Cl2FN3O2/c24-18-5-3-6-19(22(18)25)29-12-10-28(11-13-29)15-17(26)8-9-27-23(30)21-14-16-4-1-2-7-20(16)31-21/h1-7,14,17H,8-13,15H2,(H,27,30)
InChIKeyLRBUVURCWWAQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAK2-66 (CAS 1301178-83-5): A Selective Dopamine D3 Receptor Antagonist for Addiction Research and CNS Drug Discovery


BAK2-66 (CAS 1301178-83-5) is a selective antagonist of the dopamine D3 receptor (D3R), a G protein-coupled receptor implicated in the pathophysiology of addiction, schizophrenia, and other neuropsychiatric disorders [1]. It belongs to the 4-phenylpiperazine class of D3R antagonists and is distinguished by its benzofuranyl carboxamide core and a chiral 3-fluorobutyl linker [1]. The racemic mixture, (±)-BAK2-66, exhibits a Ki of 10 nM at D3R with approximately 96-fold selectivity over D2R [2]. Enantiomerically pure (R)-BAK2-66 demonstrates improved D3R affinity (Ki = 6.9 nM) and >1300-fold selectivity over D4R, while (S)-BAK2-66 shows reduced activity [2].

BAK2-66 (CAS 1301178-83-5) Cannot Be Replaced by Generic D3 Antagonists: Chirality, Selectivity, and Structural Determinants


Generic substitution among dopamine D3 receptor antagonists is not feasible due to profound differences in D3R affinity, selectivity over D2R/D4R, and stereochemical determinants of receptor binding. BAK2-66 exhibits enantiomer-dependent pharmacology, where (R)-BAK2-66 possesses a 4.2-fold higher D3R affinity than its (S)-counterpart [1]. Furthermore, BAK2-66 demonstrates a distinct selectivity profile compared to the closely related indole-2-carboxamide analog PG648, with (R)-BAK2-66 showing 13-fold lower D3R affinity than (R)-PG648 (Ki = 6.9 nM vs 0.53 nM) [1]. These quantitative differences in target engagement and off-target receptor occupancy preclude simple interchangeability and necessitate compound-specific validation in experimental systems.

Quantitative Differentiation of BAK2-66 (CAS 1301178-83-5): Head-to-Head Binding Affinity and Selectivity Evidence


D3R Binding Affinity: Racemic BAK2-66 vs. Racemic PG648

(±)-BAK2-66 demonstrates a Ki of 10 ± 2.0 nM at human D3R, which is 5.3-fold lower affinity compared to the structurally related analog (±)-PG648 (Ki = 1.9 ± 0.11 nM) under identical assay conditions [1].

Dopamine D3 receptor Radioligand binding Receptor affinity

D3R Enantioselectivity: (R)-BAK2-66 vs. (S)-BAK2-66

(R)-BAK2-66 binds human D3R with a Ki of 6.9 ± 1.5 nM, exhibiting 4.2-fold higher affinity compared to (S)-BAK2-66 (Ki = 29 ± 8.6 nM) [1]. This enantioselectivity was confirmed by X-ray crystallography, establishing that the (R)-enantiomer retains the active configuration [2].

Enantioselectivity Stereochemistry D3R affinity

D2R/D3R Selectivity: (±)-BAK2-66 vs. (±)-PG648

(±)-BAK2-66 exhibits a D2R/D3R selectivity ratio of 96 (Ki D2R = 960 ± 270 nM; Ki D3R = 10 ± 2.0 nM) [1]. In contrast, the analog (±)-PG648 demonstrates a substantially higher D2R/D3R selectivity ratio of 395 (Ki D2R = 750 ± 120 nM; Ki D3R = 1.9 ± 0.11 nM) under identical assay conditions [1].

Receptor selectivity D2 receptor Off-target profile

D4R Selectivity: (R)-BAK2-66 Exhibits Minimal D4R Binding

(R)-BAK2-66 displays negligible binding to human D4R with a Ki > 9000 nM, resulting in a D3R/D4R selectivity ratio exceeding 1300-fold (Ki D3R = 6.9 ± 1.5 nM) [1]. In contrast, the comparator (R)-PG648 exhibits measurable D4R binding (Ki = 4000 ± 880 nM), yielding a D3R/D4R selectivity ratio of approximately 7500 [1].

D4 receptor Receptor selectivity Off-target profile

Enantiomer-Dependent D2R Affinity: (R)-BAK2-66 vs. (S)-BAK2-66

(R)-BAK2-66 binds D2R with a Ki of 800 ± 100 nM, whereas (S)-BAK2-66 exhibits 3.1-fold lower D2R affinity (Ki = 2500 ± 790 nM) [1]. This enantiomer-dependent D2R affinity parallels the D3R enantioselectivity trend, with (R)-BAK2-66 maintaining a D2R/D3R selectivity ratio of 116 [1].

Enantioselectivity D2 receptor Off-target binding

Recommended Application Scenarios for BAK2-66 (CAS 1301178-83-5) Based on Quantitative Differentiation Evidence


Addiction Research Requiring D3R Antagonism with a Specific Potency Window

Investigators studying the role of D3R in cocaine, methamphetamine, or opioid addiction may select (±)-BAK2-66 when a moderate D3R affinity (Ki = 10 nM) is desired, providing a 5.3-fold lower potency alternative to (±)-PG648 (Ki = 1.9 nM) [1]. This potency differential allows for dose-response studies spanning distinct affinity ranges, facilitating structure-activity relationship (SAR) analysis within the 4-phenylpiperazine class [1].

Stereochemical Pharmacology Studies of D3R Antagonists

(R)-BAK2-66 (Ki D3R = 6.9 nM) and (S)-BAK2-66 (Ki D3R = 29 nM) serve as an enantiomeric pair for investigating stereochemical determinants of D3R binding and function [2]. The 4.2-fold affinity difference, validated by X-ray crystallographic absolute configuration assignment, enables controlled studies of enantioselective receptor engagement and downstream signaling bias [2].

Experimental Systems Requiring Minimal D4R Interference

(R)-BAK2-66 is uniquely suited for D3R-focused studies in cell lines or tissues co-expressing D4R, as it exhibits negligible D4R binding (Ki > 9000 nM) [3]. At concentrations up to 1 µM, (R)-BAK2-66 occupies >99% of D3R while occupying <10% of D4R, providing a clean pharmacological window for isolating D3R-mediated effects [3].

Comparative D3R Antagonist Profiling in CNS Drug Discovery

BAK2-66, particularly the (R)-enantiomer, provides a valuable reference point for comparative D3R antagonist profiling due to its distinct D2R/D3R selectivity ratio of 96-116, which contrasts sharply with the 395-fold selectivity of (±)-PG648 and the 566-fold selectivity of (R)-PG648 [4]. This intermediate selectivity profile bridges the gap between highly selective D3R antagonists and compounds with broader D2-like receptor activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAK2-66

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.